molecular formula C14H14FN B1298828 Benzyl-(2-fluoro-benzyl)-amine CAS No. 69875-87-2

Benzyl-(2-fluoro-benzyl)-amine

Cat. No.: B1298828
CAS No.: 69875-87-2
M. Wt: 215.27 g/mol
InChI Key: PHIOLPRORSUAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-(2-fluoro-benzyl)-amine is an organic compound that consists of a benzyl group attached to a 2-fluoro-benzyl group through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2-fluoro-benzyl)-amine typically involves the reaction of benzylamine with 2-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5CH2NH2+C6H4FCH2ClC6H5CH2NHCH2C6H4F+HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_6\text{H}_4\text{FCH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{C}_6\text{H}_4\text{F} + \text{HCl} C6​H5​CH2​NH2​+C6​H4​FCH2​Cl→C6​H5​CH2​NHCH2​C6​H4​F+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Benzyl-(2-fluoro-benzyl)-amine is used as a building block in organic synthesis. It can be used to prepare more complex molecules through various chemical reactions, such as coupling reactions and cyclization reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical compounds. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which Benzyl-(2-fluoro-benzyl)-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. In organic synthesis, the compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom, which can stabilize reaction intermediates and facilitate certain chemical transformations.

Comparison with Similar Compounds

  • Benzylamine
  • 2-Fluorobenzylamine
  • Benzyl-(4-fluoro-benzyl)-amine

Comparison: Benzyl-(2-fluoro-benzyl)-amine is unique due to the presence of the fluorine atom at the 2-position of the benzyl group. This structural feature can influence the compound’s reactivity, binding affinity, and selectivity in various applications. Compared to Benzylamine, the fluorinated derivative may exhibit enhanced stability and reactivity in certain chemical reactions. Compared to 2-Fluorobenzylamine, the additional benzyl group in this compound can provide increased steric bulk and hydrophobicity, which can affect its interactions with biological targets and its solubility in different solvents.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIOLPRORSUAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355637
Record name Benzyl-(2-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69875-87-2
Record name Benzyl-(2-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.